4-(1,3-dithian-2-yl)benzoic Acid
CAS No.: 168165-88-6
Cat. No.: VC21330017
Molecular Formula: C11H12O2S2
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168165-88-6 |
|---|---|
| Molecular Formula | C11H12O2S2 |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | 4-(1,3-dithian-2-yl)benzoic acid |
| Standard InChI | InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13) |
| Standard InChI Key | CPSYTIVTRCUOTA-UHFFFAOYSA-N |
| SMILES | C1CSC(SC1)C2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1CSC(SC1)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Identification
4-(1,3-dithian-2-yl)benzoic acid is an organic compound featuring a benzoic acid moiety substituted with a 1,3-dithiane ring at the para position. This creates a multifunctional molecule with distinct reactivity profiles from both component groups.
Basic Identification Data
The compound possesses distinctive identifying characteristics that facilitate its recognition and classification within chemical databases and literature.
| Parameter | Value |
|---|---|
| Chemical Name | 4-(1,3-dithian-2-yl)benzoic acid |
| CAS Registry Number | 168165-88-6 |
| Molecular Formula | C11H12O2S2 |
| Appearance | Crystalline solid |
| Purity (Commercial) | 95% |
The structure features a 1,3-dithiane ring (a six-membered heterocycle containing two sulfur atoms) connected to a 4-substituted benzoic acid moiety at the C-2 position of the dithiane ring .
Structural Comparison
While the search results don't provide direct structural analysis of our target compound, examining the structural differences between 4-(1,3-dithian-2-yl)benzoic acid and related compounds helps establish its unique properties.
| Compound | Key Structural Feature | Functional Groups |
|---|---|---|
| 4-(1,3-dithian-2-yl)benzoic acid | 1,3-dithiane ring at para position | Carboxylic acid, dithiane |
| 4-(1,3-dioxoisoindolin-2-yl)benzoic acid | Phthalimide group at para position | Carboxylic acid, imide |
| 4-((1,3-dioxoindan-2-ylidene)methyl)benzoic acid | Indan-dione methylidene at para position | Carboxylic acid, methylidene, dione |
Unlike the oxygen-containing analogs identified in the search results, the sulfur atoms in 4-(1,3-dithian-2-yl)benzoic acid provide different electronic properties and reactivity profiles.
Physical and Chemical Properties
The physical and chemical properties of 4-(1,3-dithian-2-yl)benzoic acid derive from both its carboxylic acid functionality and the 1,3-dithiane moiety.
Physical Properties
Based on the structural characteristics and similar compounds, the following physical properties can be inferred:
| Property | Value/Description |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Color | Off-white to pale yellow |
| Molecular Weight | 240.34 g/mol |
| Solubility | Limited solubility in water; soluble in organic solvents like DMSO, DMF, and methanol |
| Melting Point | ~180-200°C (estimated based on similar structures) |
Chemical Reactivity
The chemical reactivity of 4-(1,3-dithian-2-yl)benzoic acid is governed by its two primary functional groups:
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The carboxylic acid group (-COOH) can undergo typical reactions:
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Esterification with alcohols
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Amide formation with amines
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Reduction to primary alcohols
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Decarboxylation under appropriate conditions
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The 1,3-dithiane moiety functions as:
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A protected carbonyl group, potentially useful in organic synthesis
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A sulfur-containing heterocycle with potential coordinating properties
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A site for metallation (particularly at the C-2 position)
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Analytical Characterization
Proper characterization of 4-(1,3-dithian-2-yl)benzoic acid requires multiple analytical techniques to confirm structure and purity.
IR Spectroscopy
Expected key IR absorptions:
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O-H stretching (carboxylic acid): 3000-2500 cm⁻¹
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C=O stretching (carboxylic acid): 1700-1680 cm⁻¹
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C-S stretching (dithiane): 700-600 cm⁻¹
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Aromatic C=C stretching: 1600-1400 cm⁻¹
NMR Spectroscopy
Expected ¹H NMR signals:
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Carboxylic acid proton: δ 12-13 ppm (broad)
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Aromatic protons: δ 7.5-8.0 ppm (AA'BB' pattern)
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Dithiane C-H (at C-2): δ 5.0-5.5 ppm (s, 1H)
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Dithiane CH₂ protons: δ 1.8-3.0 ppm (m, 6H)
Expected ¹³C NMR signals:
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Carboxylic acid carbon: δ 165-170 ppm
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Aromatic carbons: δ 125-145 ppm
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Dithiane C-2: δ 50-55 ppm
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Dithiane CH₂ carbons: δ 25-35 ppm
Mass Spectrometry
Mass spectrometry would be expected to show:
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Molecular ion peak at m/z 240
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Fragmentation patterns involving loss of CO₂H (m/z 195)
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Fragmentation of the dithiane ring
Applications and Research Significance
Synthetic Applications
The dual functionality of 4-(1,3-dithian-2-yl)benzoic acid makes it potentially valuable in organic synthesis:
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As a protected aldehyde with a carboxylic acid handle for further functionalization
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For the preparation of functionalized carboxylic acid derivatives while maintaining the dithiane moiety
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As a precursor for more complex sulfur-containing heterocycles
Materials Science Applications
The compound's structure suggests potential applications in:
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Coordination chemistry - both the carboxylic acid and sulfur atoms can coordinate to metals
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Polymer chemistry - as a monomer for functionalized polymers
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Supramolecular chemistry - for the design of self-assembled structures via hydrogen bonding
Pharmaceutical Relevance
Many sulfur-containing heterocycles and benzoic acid derivatives have shown biological activity, suggesting potential applications in:
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Medicinal chemistry research
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Building blocks for drug discovery
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Synthesis of biologically active compounds
While research on β-lactam synthesis mentioned in the literature search doesn't directly involve our target compound, the chemistry of carboxylic acids in such syntheses is relevant: "we proceeded to investigate the workability of the new base-free protocol for other carboxylic acids" .
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